molecular formula C21H19ClN2O6S2 B2445610 methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941979-29-9

methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2445610
CAS No.: 941979-29-9
M. Wt: 494.96
InChI Key: CLJUHRWWMDHKRJ-UHFFFAOYSA-N
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Description

methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(4-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S2/c1-29-17-9-5-15(6-10-17)23-19(25)13-24(16-7-3-14(22)4-8-16)32(27,28)18-11-12-31-20(18)21(26)30-2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJUHRWWMDHKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the sulfonamide and ester groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic contexts.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylthiophene-2-carboxylate: A related compound with similar structural features but different functional groups.

    Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Another similar compound with a chlorophenyl group, highlighting the diversity of thiophene derivatives.

Uniqueness

methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Biological Activity

Methyl 3-[(4-chlorophenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure

The compound can be described by its chemical formula C17H18ClN3O4SC_{17}H_{18}ClN_{3}O_{4}S. Its structure features a thiophene ring, chlorophenyl and methoxyphenyl groups, and a sulfamoyl moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antibacterial Activity : Studies have shown that related compounds exhibit significant antibacterial properties against various strains of bacteria.
  • Anticancer Potential : Research indicates that derivatives of similar structures possess anticancer properties, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The sulfamoyl group is known for its role in inhibiting key enzymes, including acetylcholinesterase (AChE) and urease.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against several bacterial strains. For instance, compounds with similar structures were tested against Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound ASalmonella typhi1550
Compound BBacillus subtilis1830
Methyl Thiophene DerivativeEscherichia coli1270

Anticancer Potential

The anticancer activity of compounds related to this compound has been investigated through various in vitro studies. For example, derivatives with similar functional groups have shown efficacy in inhibiting cancer cell proliferation in breast and colon cancer models .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of sulfamoyl-thiophene derivatives, it was found that certain compounds induced apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting the therapeutic potential of these compounds in oncology .

Enzyme Inhibition

The sulfamoyl group in this compound contributes significantly to its enzyme inhibitory properties. Notably, compounds with this moiety have been identified as potent inhibitors of urease and AChE.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Methyl Thiophene DerivativeUrease5.12
Compound CAcetylcholinesterase2.14

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